molecular formula C19H19F2N3O3S B10912456 2-cyclopentyl-4-(difluoromethyl)-7-[(4-methylphenyl)sulfonyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

2-cyclopentyl-4-(difluoromethyl)-7-[(4-methylphenyl)sulfonyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B10912456
M. Wt: 407.4 g/mol
InChI Key: CPDJLPDDKXHPAB-UHFFFAOYSA-N
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Description

2-cyclopentyl-4-(difluoromethyl)-7-[(4-methylphenyl)sulfonyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridin-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-4-(difluoromethyl)-7-[(4-methylphenyl)sulfonyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrazolo[3,4-b]pyridin-6-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyclopentyl Group: This is achieved through alkylation reactions.

    Addition of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents.

    Attachment of the 4-Methylphenylsulfonyl Group: This is typically done through sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-4-(difluoromethyl)-7-[(4-methylphenyl)sulfonyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, acids, or bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-cyclopentyl-4-(difluoromethyl)-7-[(4-methylphenyl)sulfonyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-4-(difluoromethyl)-7-[(4-methylphenyl)sulfonyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopentyl-4-(methyl)-7-[(4-methylphenyl)sulfonyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
  • 2-cyclopentyl-4-(fluoromethyl)-7-[(4-methylphenyl)sulfonyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Uniqueness

The presence of the difluoromethyl group in 2-cyclopentyl-4-(difluoromethyl)-7-[(4-methylphenyl)sulfonyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one distinguishes it from similar compounds. This group can significantly influence the compound’s chemical properties and biological activity, making it unique in its class.

Properties

Molecular Formula

C19H19F2N3O3S

Molecular Weight

407.4 g/mol

IUPAC Name

2-cyclopentyl-4-(difluoromethyl)-7-(4-methylphenyl)sulfonylpyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H19F2N3O3S/c1-12-6-8-14(9-7-12)28(26,27)24-17(25)10-15(18(20)21)16-11-23(22-19(16)24)13-4-2-3-5-13/h6-11,13,18H,2-5H2,1H3

InChI Key

CPDJLPDDKXHPAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C=C(C3=CN(N=C32)C4CCCC4)C(F)F

Origin of Product

United States

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